molecular formula C8H13ClO4S B2853302 1,4-Dioxaspiro[4.5]decane-8-sulfonyl chloride CAS No. 1262407-55-5

1,4-Dioxaspiro[4.5]decane-8-sulfonyl chloride

Cat. No.: B2853302
CAS No.: 1262407-55-5
M. Wt: 240.7
InChI Key: UJVGMYFOZBPBCH-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.5]decane-8-sulfonyl chloride is a chemical compound with the CAS Number: 1262407-55-5 . It has a molecular weight of 240.71 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of 1,4-Dioxaspiro[4.5]decane-8-one, a related compound, has been reported in the literature . The synthesis involved the use of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane as a raw material and selective deketalization in an acidic solution . Acetic acid was selected as the catalyst after comparing the catalytic effects of different acids .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13ClO4S/c9-14(10,11)7-1-3-8(4-2-7)12-5-6-13-8/h7H,1-6H2 . The compound has a complex structure with a spirocyclic ring system .

It is stored at a temperature of -10 degrees Celsius . The compound has a topological polar surface area of 61 Ų .

Scientific Research Applications

Synthesis and Chemical Reactivity

1,4-Dioxaspiro[4.5]decane derivatives have been extensively studied for their synthesis and chemical reactivity. A notable approach involves the one-step synthesis of differently substituted 1,6-dioxaspiro[4.5]decanes, showcasing high stereoselectivity in spirocyclization processes (Carretero, Diaz, & Rojo, 1994). Another study highlighted the synthesis of functionalized dioxaspiro[4,5]decanes from β-phenylsulfonyl dihydrofurans and γ-lactones, emphasizing the versatility and stereoselectivity of the method (Iwata, Hattori, Uchida, & Imanishi, 1984).

Phase Equilibria and Solubility Studies

The phase equilibria and solubility of 1,4-dioxaspiro[4.5]decane derivatives in various solvents have been explored to understand their interactions and miscibility. Melo et al. (2012) provided fundamental data on the solubility of 1,4-dioxaspiro[4.5]decane-2-methanol in sustainable solvents, highlighting the importance of understanding solvent interactions for future chemical processes and applications (Melo, Rodrigues, Bogel-Łukasik, & Bogel-Łukasik, 2012).

Antibacterial and Detoxification Applications

1,4-Dioxaspiro[4.5]decane derivatives have also found applications in the field of antimicrobial and detoxification technologies. Ren et al. (2009) synthesized a new N-halamine precursor based on 1,4-dioxaspiro[4.5]decane derivatives and explored its use in cotton fabrics for antimicrobial and detoxification purposes, demonstrating the potential for environmental and health-related applications (Ren, Akdag, Kocer, Worley, Broughton, & Huang, 2009).

Safety and Hazards

The compound is classified as dangerous with hazard statements H314 and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

While specific future directions for 1,4-Dioxaspiro[4.5]decane-8-sulfonyl chloride are not mentioned in the literature, related compounds have been widely used in synthesizing organic chemicals, suggesting potential applications in areas such as pharmaceuticals and materials science .

Properties

IUPAC Name

1,4-dioxaspiro[4.5]decane-8-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO4S/c9-14(10,11)7-1-3-8(4-2-7)12-5-6-13-8/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVGMYFOZBPBCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1S(=O)(=O)Cl)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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